3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine
Description
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a pyrrolidine derivative featuring a thioether (sulfanyl) group bridging the pyrrolidine nitrogen and a 2,4-difluorophenyl aromatic ring. The compound’s molecular formula is C₁₁H₁₂F₂NS, with a molecular weight of 235.28 g/mol. The thioether linkage provides moderate lipophilicity, while the pyrrolidine ring offers conformational flexibility.
Properties
Molecular Formula |
C11H13F2NS |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
JFAOMPLYDBKHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the 2,4-Difluorophenyl Group: This step often involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halomethyl precursor.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Biological Research: The compound can be used as a tool to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the difluorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs with Varying Sulfur Oxidation States
Sulfur-containing pyrrolidine derivatives differ significantly based on sulfur oxidation states (sulfanyl, sulfinyl, sulfonyl):
Table 1: Sulfur Oxidation State Comparison
- Sulfonyl derivatives (e.g., ) are more polar due to the electron-withdrawing nature of the sulfonyl group, which may limit bioavailability. Sulfinyl (Sulfoxide): Sulfinyl groups introduce chirality (as seen in ), which can influence stereoselective interactions in drug-receptor binding.
Aromatic Substituent Variations
The electronic and steric effects of aromatic substituents critically impact compound behavior:
Table 2: Aromatic Substituent Comparison
- Key Insights: Fluorine Substituents: The 2,4-difluorophenyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a common advantage in medicinal chemistry .
Linker Group Variations
The spacer between the pyrrolidine and aromatic ring affects conformational flexibility:
Table 3: Linker Group Comparison
- Key Insights :
- Methylene (-CH₂-) Linkers : The target compound’s methylene spacer balances flexibility and rigidity, enabling adaptable binding modes.
- Aliphatic Chains : Long chains (e.g., ) increase lipophilicity, as seen in plant-derived pyrrolidine esters, but may reduce target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
